3,5-diphenyl-1H-pyrazol-4-amine
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Overview
Description
3,5-Diphenyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a pyrazole ring substituted with phenyl groups at positions 3 and 5, and an amine group at position 4. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diphenyl-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of hydrazine with a diketone precursor. For instance, the reaction of phenylhydrazine with 1,3-diphenyl-1,3-propanedione under acidic conditions can yield this compound . Another method includes the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as employing eco-friendly solvents and catalysts, is gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,5-Diphenyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at the phenyl rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Diphenyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-diphenyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. In cancer research, it is believed to induce apoptosis in cancer cells by interacting with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-pyrazole: Lacks the amine group at position 4, which may affect its reactivity and biological activity.
3,5-Diphenyl-1H-pyrazol-4-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical properties and applications.
Uniqueness
3,5-Diphenyl-1H-pyrazol-4-amine is unique due to the presence of both phenyl groups and an amine group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
5272-85-5 |
---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-ethyl-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C13H13NO2/c1-2-14-13(16)11-7-9-5-3-4-6-10(9)8-12(11)15/h3-8,15H,2H2,1H3,(H,14,16) |
InChI Key |
AWLIVDSCPPTBKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=CC=C3)N |
Canonical SMILES |
CCNC(=O)C1=CC2=CC=CC=C2C=C1O |
solubility |
not available |
Origin of Product |
United States |
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